molecular formula C25H23N5O2S B11583180 6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11583180
M. Wt: 457.5 g/mol
InChI Key: LCWUARFDJXHSOG-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various phenyl groups attached to the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-BROMOPHENYL)-2-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3,4]THIADIAZINE
  • 3-(3-METHOXYPHENYL)-6-(3-AMINO-4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Uniqueness

6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern on the triazolothiadiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H23N5O2S/c1-16-8-6-7-11-20(16)26-24(31)22-21(17-12-14-19(32-2)15-13-17)29-30-23(27-28-25(30)33-22)18-9-4-3-5-10-18/h3-15,21-22,29H,1-2H3,(H,26,31)

InChI Key

LCWUARFDJXHSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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